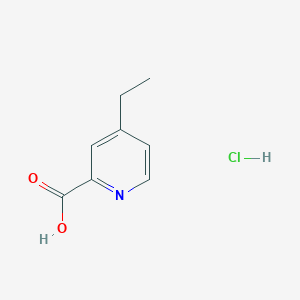

4-Ethylpicolinic acid hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-ethylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVIZQWGMATQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512220 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79415-18-2 | |

| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylpicolinic Acid Hydrochloride and Analogues

Design Principles for Pyridine (B92270) Ring Functionalization

The functionalization of a pyridine ring requires careful consideration of the directing effects of the nitrogen atom and any existing substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the C2, C4, and C6 positions for nucleophilic attack.

Strategies for Introducing the Ethyl Group

Introducing an ethyl group at the C4 position of a pyridine ring can be achieved through several established and modern synthetic methods. The choice of method often depends on the starting material and the desired regioselectivity.

Minisci-Type Reactions: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles. nih.gov This radical-based method typically involves the generation of an alkyl radical from a carboxylic acid (e.g., propionic acid to form an ethyl radical) using an oxidant like ammonium (B1175870) persulfate and a silver nitrate catalyst. To achieve C4 selectivity and avoid mixtures of C2 and C4 isomers, a common strategy involves the use of a removable blocking group on the pyridine nitrogen. nih.govchemistryviews.org A blocking group derived from maleic acid, for instance, can effectively shield the C2/C6 positions, directing the incoming ethyl radical to the C4 position. chemistryviews.orgacs.org The blocking group is subsequently removed under basic conditions. nih.gov

Direct C-H Alkylation: Modern approaches enable the direct C-H functionalization of pyridines. For example, reacting a pyridine with an alkyllithium reagent in the presence of a specific activator and solvent system can direct alkylation to the C4 position. The choice of solvent, such as 1,2-dimethoxyethane (DME), has been shown to be critical for achieving high C4 selectivity. acs.org

Cross-Coupling Reactions: If starting with a pre-functionalized pyridine, such as 4-halopyridine, a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with an ethyl-containing organometallic reagent is a highly reliable method for installing the ethyl group.

A comparison of potential ethylation strategies is outlined below.

| Method | Reagents | Typical Conditions | Selectivity | Advantages |

| Minisci Reaction (with Blocking Group) | Propionic acid, (NH₄)₂S₂O₈, AgNO₃ | Aqueous solvent, 50-80°C | High C4 | Uses inexpensive reagents, direct C-H functionalization. nih.govchemistryviews.orgchemrxiv.org |

| Direct C-H Alkylation | Ethyllithium, Activator | DME or THF/Toluene, 80°C | Solvent-dependent | Avoids pre-functionalization steps. acs.org |

| Suzuki Coupling | 4-Halopyridine, Ethylboronic acid, Pd catalyst | Base, Organic solvent, Heat | High C4 | Broad functional group tolerance. |

Methodologies for Carboxylic Acid Formation

The introduction of a carboxylic acid group at the C2 position, a key step in forming picolinic acid derivatives, can be accomplished through several primary routes.

Oxidation of an Alkyl Group: A common and robust method is the oxidation of a 2-alkylpyridine, typically 2-methylpyridine (α-picoline). Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid are frequently used to convert the methyl group into a carboxylic acid. The reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.

Hydrolysis of a Nitrile: The hydrolysis of a 2-cyanopyridine precursor offers a high-yielding route to picolinic acid. This reaction can be performed under acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid. This method is often preferred for its clean conversion and milder conditions compared to strong oxidation.

Carbonylation of Halopyridines: A palladium-catalyzed carbonylation reaction can be employed, starting from a 2-halopyridine (e.g., 2-bromopyridine). This process involves reacting the halide with carbon monoxide (CO) in the presence of a palladium catalyst and an alcohol to form an ester, which is then hydrolyzed to the carboxylic acid. mdpi.com

Direct Carboxylation with CO₂: Electrochemical methods have been developed for the direct carboxylation of pyridines using carbon dioxide (CO₂). nih.gov The regioselectivity of this transformation can be controlled by the choice of the electrolysis setup (divided vs. undivided cell), offering pathways to various substituted nicotinic and isonicotinic acids. nih.gov

Precursor Selection and Synthetic Route Planning

A retrosynthetic analysis of 4-Ethylpicolinic acid suggests two primary disconnection strategies: (A) begin with a pre-functionalized pyridine ring, or (B) construct the substituted pyridine ring from acyclic precursors.

Application of Established Pyridine Synthesis Pathways

Classic ring-forming reactions can be adapted to build the 4-ethyl-2-methyl-pyridine core, which can then be oxidized to the final product.

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. ijpsonline.com To synthesize a precursor for 4-Ethylpicolinic acid, one could use propionaldehyde, ethyl acetoacetate, and ammonia. This would yield a dihydropyridine intermediate that requires a subsequent oxidation step to form the aromatic pyridine ring. baranlab.org

Kröhnke Pyridine Synthesis: This method uses a pyridinium (B92312) salt to react with an α,β-unsaturated carbonyl in the presence of ammonium acetate (B1210297) to form a substituted pyridine. ijpsonline.comwikipedia.org It is a versatile method for creating specifically substituted pyridines. wikipedia.org

A plausible synthetic route starting from a commercially available precursor like 4-ethylpyridine is shown below. This multi-step process leverages established functionalization techniques.

Scheme 1: Proposed Synthesis from 4-Ethylpyridine

Exploration of Novel Synthetic Approaches

Modern organic synthesis offers more convergent and efficient routes.

One-Pot Cyclization Reactions: Researchers have developed procedures that create highly substituted pyridines in a single step from simple starting materials. nih.gov One such method involves a three-step, one-pot sequence where enones are converted into 1,5-dicarbonyls, which are then cyclized with hydroxylamine hydrochloride to form the pyridine ring. nih.govfigshare.com

Tandem Cycloaddition/Cycloreversion: The use of heterocyclic precursors like 1,4-oxazinones in tandem cycloaddition/cycloreversion sequences with alkynes provides a reliable method for preparing highly substituted pyridines. This approach allows for the construction of complex substitution patterns that may be difficult to achieve through traditional functionalization.

Reaction Condition Optimization for Efficiency and Purity

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and waste. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For a critical step, such as the Minisci ethylation of a pyridine substrate, a systematic optimization study would be conducted. A design of experiments (DoE) approach can efficiently identify the optimal conditions.

The table below illustrates a hypothetical optimization matrix for the C4-ethylation of a pyridine derivative using a Minisci-type reaction.

| Entry | Catalyst (mol%) | Oxidant | Solvent System | Temperature (°C) | Yield of C4-Ethyl Product (%) |

| 1 | AgNO₃ (10) | (NH₄)₂S₂O₈ | H₂O/DCE (1:1) | 50 | 65 |

| 2 | AgNO₃ (20) | (NH₄)₂S₂O₈ | H₂O/DCE (1:1) | 50 | 78 |

| 3 | AgNO₃ (20) | (NH₄)₂S₂O₈ | H₂O/DCE (1:1) | 80 | 75 |

| 4 | AgNO₃ (20) | K₂S₂O₈ | H₂O/DCE (1:1) | 50 | 72 |

| 5 | FeSO₄ (20) | (NH₄)₂S₂O₈ | H₂O/MeCN (1:1) | 50 | 45 |

| 6 | AgNO₃ (20) | (NH₄)₂S₂O₈ | H₂O only | 50 | 58 |

Data are hypothetical and for illustrative purposes.

From this illustrative data, Entry 2, using 20 mol% silver nitrate with ammonium persulfate in a biphasic DCE/water system at 50°C, provides the optimal yield. nih.gov Further optimization would involve fine-tuning reagent concentrations and reaction time. The final step involves treating the purified 4-Ethylpicolinic acid with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt.

Investigation of Catalytic Systems

The choice of catalyst is pivotal in the synthesis of picolinic acid and its derivatives, particularly in oxidation and coupling reactions. Research has focused on developing efficient and selective catalytic systems to maximize yield and minimize by-products.

For the synthesis of picolinic acids via oxidation of picolines, various catalytic systems have been explored. Vanadium-titanium oxide catalysts, for instance, have demonstrated selectivity in the heterogeneous oxidation of 2-picoline. Catalysts based on titanium dioxide (anatase) with vanadium pentoxide have been found to be particularly effective. researchgate.net The performance of these catalysts is highly dependent on their composition and the reaction conditions.

Another advanced approach involves C-H bond activation for the arylation of pyridine derivatives, a method applicable to the synthesis of complex analogues. Water-soluble arene-ruthenium(II) complexes containing pyridine-based ligands have been successfully employed for this purpose. chemrxiv.org These catalysts facilitate the direct functionalization of the pyridine ring, offering a versatile route to a wide range of substituted picolinates.

Table 1: Overview of Catalytic Systems in Picolinic Acid Synthesis

| Catalyst System | Reactants | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Vanadium-titanium oxide (V₂O₅/TiO₂) | 2-Picoline | Heterogeneous Catalytic Oxidation | Selectivity for picolinic acid was 19–22% with catalysts containing 20–50% V₂O₅. | researchgate.net |

| Arene-Ruthenium(II) complexes | 2-Phenylpyridine, Aryl halides | C-H Bond Activation/Arylation | Pyridine-based N,O donor ligands afforded enhanced catalytic activity. | chemrxiv.org |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 2-Oxopropanoic acid, Aldehydes, etc. | Multi-component Reaction | A novel nanoporous heterogeneous catalyst for synthesizing picolinate (B1231196) derivatives. | rsc.org |

Solvent and Temperature Regimen Studies

The efficiency of synthetic reactions is profoundly influenced by the choice of solvent and the operating temperature. Studies on related heterocyclic syntheses demonstrate that optimizing these parameters is crucial for achieving high yields and reaction rates. For example, in the multi-component synthesis of dihydropyrimidinones, a model for heterocyclic synthesis, a variety of solvents were tested. researchgate.net While solvents like acetonitrile, DMF, and toluene resulted in low to moderate yields, greener solvents such as water and ethanol, or even solvent-free conditions, proved more effective, especially at elevated temperatures. researchgate.net

Increasing the reaction temperature generally leads to higher yields and shorter reaction times. However, there is often an optimal temperature beyond which no significant improvement is observed. researchgate.net The interplay between solvent polarity, boiling point, and reactant solubility dictates the reaction's progress, making systematic studies of these regimens essential for developing robust synthetic protocols. mdpi.commdpi.comresearchgate.net

Table 2: Effect of Solvent and Temperature on a Model Heterocyclic Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Solvent-free | Room Temp | 12 | 57 | researchgate.net |

| 2 | Solvent-free | 80 | 1.5 | 94 | researchgate.net |

| 3 | Solvent-free | 100 | 1 | 95 | researchgate.net |

| 4 | Acetonitrile | Reflux | 5 | 63 | researchgate.net |

| 5 | DMF | Reflux | 5 | 71 | researchgate.net |

| 6 | Toluene | Reflux | 6 | 68 | researchgate.net |

| 7 | Water | Reflux | 4 | 87 | researchgate.net |

| 8 | Ethanol | Reflux | 4 | 85 | researchgate.net |

Isolation and Purification Techniques

The isolation and purification of 4-Ethylpicolinic acid hydrochloride from a reaction mixture are critical steps to obtain a product of high purity. The techniques employed typically involve a combination of chromatographic methods and crystallization.

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of picolinic acid and its derivatives. nih.gov The polarity and ionic nature of these compounds necessitate specialized columns and mobile phases for effective separation. helixchrom.com

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, is particularly effective for separating isomers of pyridinecarboxylic acids. helixchrom.com For example, a Coresep 100 column, which functions as a reversed-phase cation-exchange column, can successfully separate 2-, 3-, and 4-pyridinecarboxylic acids. helixchrom.com Retention times in such systems are controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase. helixchrom.com

Capillary Electrophoresis (CE) coupled with mass spectrometry (MS) offers a powerful alternative to HPLC for analyzing polar and charged metabolites like picolinic acid. nih.gov This technique can provide high resolution and sensitivity, often with shorter analysis times compared to traditional HPLC methods, and avoids issues with retaining polar compounds on common C18 columns. nih.gov

Table 3: Comparison of Chromatographic Methods for Picolinic Acid Derivatives

| Method | Column/Capillary | Mobile Phase/Buffer | Detection | Key Advantages | Reference |

|---|---|---|---|---|---|

| HPLC | Primesep 100 (Mixed-mode) | Acetonitrile/Water with acid buffer | UV, MS | Good separation of isomers based on hydrophobicity and ionic properties. | sielc.com |

| HPLC | Coresep 100 (Mixed-mode) | 5% ACN with 0.15% H₃PO₄ | UV 275 nm | Fast, robust, and reproducible separation of isomers. | helixchrom.com |

| HPLC | Capcell Pak C18 | 0.1 mol/L sodium phosphate (pH 3.0) with zinc acetate | Fluorescence | High sensitivity and linearity for quantification. | nih.gov |

| CE-MS/MS | Quaternary ammonium coated capillary | Artificial Cerebrospinal Fluid (CSF) | ESI-MS/MS | Better separation, symmetrical peaks, and higher signal-to-noise vs. HPLC for polar analytes. | nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is the definitive method for obtaining highly pure solid this compound. The process relies on the differential solubility of the compound and impurities in a given solvent system. A classic procedure for obtaining picolinic acid hydrochloride involves dissolving the crude product in hot ethanol, followed by the addition of dry hydrogen chloride gas and cooling to induce crystallization. orgsyn.org Traces of inorganic salts like potassium chloride can be removed by first dissolving the hydrochloride in hot absolute ethanol, filtering the insoluble material, and then inducing crystallization by adding dry ether to the warm filtrate and cooling. orgsyn.org

The choice of solvent is critical, as the solubility of picolinic acid varies dramatically between different media. It is highly soluble in water, significantly less soluble in ethanol, and has very low solubility in acetonitrile. researchgate.netmdpi.com This solubility profile is fundamental to designing effective crystallization and recrystallization protocols. By carefully selecting solvents and controlling the temperature, one can manipulate the supersaturation of the solution to promote the growth of high-purity crystals.

Table 4: Solubility of Picolinic Acid in Various Solvents at ~293 K

| Solvent | Type | Solubility (g·kg⁻¹) | Reference |

|---|---|---|---|

| Water | Protic | ~ 862.5 | researchgate.netmdpi.com |

| Ethanol | Protic | ~ 57.1 | researchgate.netmdpi.com |

| Acetonitrile | Aprotic | ~ 17.0 | researchgate.netmdpi.com |

Chemical Reactivity and Transformation Pathways of 4 Ethylpicolinic Acid Hydrochloride

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. However, in 4-Ethylpicolinic acid hydrochloride, the nitrogen is protonated, which significantly diminishes its nucleophilicity. Therefore, reactions at the nitrogen typically require prior neutralization or specific conditions to proceed.

Quaternization Reactions and Salt Formation Dynamics

The nitrogen atom of the pyridine ring can be alkylated by various alkyl halides to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen atom, altering the electronic properties of the ring and increasing its reactivity towards nucleophiles. For quaternization to occur with this compound, the hydrochloride salt must first be neutralized to free the nitrogen's lone pair. The reaction then proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of an alkyl halide.

The efficiency of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions. Studies on various pyridine derivatives have shown that microwave-assisted quaternization can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the quaternization of poly(4-vinyl pyridine) with activated halides like chloro-2-propanone and 2-chloroacetamide (B119443) in dimethylformamide (DMF) at room temperature can proceed to completion. researchgate.netresearchgate.net

Table 1: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Poly(4-vinyl pyridine) | Chloro-2-propanone | DMF | Room Temp, 1h | Quaternized Polymer | Quantitative | researchgate.netresearchgate.net |

| Poly(4-vinyl pyridine) | 2-Chloroacetamide | DMF | Room Temp | Quaternized Polymer | Quantitative | researchgate.netresearchgate.net |

| Pyridine | 2-Bromo-4'-nitroacetophenone | - | Microwave | 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | High | nih.gov |

N-Oxidation and Subsequent Rearrangements

The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), or sodium percarbonate. organic-chemistry.org The resulting N-oxide group significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. For this compound, N-oxidation would likely be performed on the free base. The presence of the electron-donating ethyl group at the 4-position may influence the rate of N-oxidation.

Pyridine N-oxides can undergo subsequent rearrangements, a notable example being the reaction with acetic anhydride. youtube.com These rearrangements can lead to the introduction of functional groups at various positions on the pyridine ring.

Table 2: Reagents for N-Oxidation of Pyridine Derivatives

| Reagent | Conditions | Reference |

| Sodium Percarbonate / Rhenium-based catalysts | Mild conditions | organic-chemistry.org |

| Hydrogen Peroxide / Titanium silicalite (TS-1) | Methanol, Flow reactor | organic-chemistry.org |

| Sodium Perborate / Acetic Acid | - | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Solid state | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | rsc.org |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.orgnumberanalytics.com Given that the starting material is a hydrochloride salt, the inherent acidity might facilitate the reaction, although additional acid catalysts like sulfuric acid are often employed to drive the equilibrium towards the ester product. masterorganicchemistry.commasterorganicchemistry.com The use of a large excess of the alcohol can also improve the yield. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods for esterification that circumvent the need for strong acidic conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. numberanalytics.comcapes.gov.brlibretexts.org Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. libretexts.orgnih.gov

Amidation: The formation of amides from this compound involves reaction with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to activate the carboxylic acid. Commonly used coupling agents include carbodiimides (like DCC or EDC) often in combination with additives like HOBt or HOAt, as well as phosphonium (B103445) or uranium salts like HBTU, PyBOP, or HATU. organic-chemistry.orgnumberanalytics.compearson.comnih.govresearchgate.netorgsyn.orgchemrxiv.org These reagents facilitate the formation of an activated intermediate that is readily attacked by the amine to form the amide bond. For hydrochloride salts of carboxylic acids, the addition of a non-nucleophilic base is generally required to neutralize the salt and the acid generated during the coupling reaction. nih.gov

Table 3: Common Coupling Agents for Amidation

| Coupling Agent | Additive | Base | Solvent | Reference |

| HBTU | - | Hünig's base | - | nih.gov |

| DCC, EDC | HOBt, HOAt | DIEA, TEA, NH₄Cl | DMF | orgsyn.org |

| Phosphonitrilic chloride (PNT) | - | N-methyl morpholine | Dichloromethane | numberanalytics.com |

| Boric Acid | - | - | - | orgsyn.org |

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. youtube.comresearchgate.netchim.itnih.gov Picolinic acids (pyridine-2-carboxylic acids) are known to undergo decarboxylation upon heating, often requiring high temperatures. The mechanism of decarboxylation for picolinic acids is thought to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. This intermediate then loses CO₂, forming a 2-pyridyl carbanion which is subsequently protonated. capes.gov.brresearchgate.net

The presence of substituents on the pyridine ring can significantly affect the rate of decarboxylation. Electron-withdrawing groups tend to stabilize the 2-pyridyl carbanion intermediate, thus facilitating decarboxylation, while electron-donating groups can have the opposite effect. The 4-ethyl group in 4-Ethylpicolinic acid is electron-donating, which would be expected to decrease the rate of decarboxylation compared to unsubstituted picolinic acid. The decarboxylation of some pyridinecarboxylic acids is also influenced by the solvent, with water appearing to play a critical role in the decarboxylation of picolinate (B1231196) anions. capes.gov.brresearchgate.net

Reactivity of the Ethyl Side Chain

The ethyl group at the 4-position of the pyridine ring also exhibits characteristic reactivity, primarily at the benzylic position (the carbon atom attached directly to the pyridine ring). The benzylic protons are more acidic than those of a simple alkane due to the ability of the pyridine ring to stabilize the resulting carbanion through resonance. pearson.com This increased acidity makes the benzylic position susceptible to deprotonation by strong bases, which can be followed by reaction with various electrophiles.

A key reaction of the ethyl side chain is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid group, yielding 4-carboxypicolinic acid (pyridine-2,4-dicarboxylic acid). libretexts.orgyoutube.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. libretexts.org This transformation is a powerful tool for modifying the substitution pattern of the pyridine ring.

Oxidation Reactions of the Alkyl Group

The ethyl group at the 4-position of the pyridine ring is susceptible to oxidation, a common transformation for alkyl side chains on aromatic rings. The extent of oxidation and the resulting products are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or hot nitric acid, are capable of oxidizing the ethyl group completely to a carboxylic acid. This reaction would convert 4-ethylpicolinic acid into pyridine-2,4-dicarboxylic acid. The general principle for the oxidation of alkyl side-chains on aromatic rings to carboxylic acids is well-established. For instance, primary and secondary carbons attached to an aromatic system can be transformed into carboxylic acids by reacting with potent oxidants like KMnO₄ or Jones reagent (CrO₃ & H₂SO₄).

More selective oxidation can be achieved using milder or more specialized reagents. Catalytic systems, sometimes involving metal oxides, can facilitate partial oxidation. For example, studies on the oxidation of related compounds like 2-methyl-5-ethylpyridine have shown that it's possible to selectively attack one of the alkyl groups, leading to products like ketones or aldehydes under specific conditions. researchgate.net A study on the selective oxidation of the methylene (B1212753) group of 4-ethyl-3-methylcinnoline using Al₂O₃-supported chromium oxide highlights the potential for converting the ethyl group into an acetyl group. researchgate.net Biocatalytic systems also offer a high degree of selectivity, potentially enabling the conversion of the ethyl group to a secondary alcohol, (1-hydroxyethyl)picolinic acid, or the corresponding ketone, 4-acetylpicolinic acid.

Table 1: Potential Oxidation Products of the Ethyl Group

| Oxidizing Agent/System | Potential Product(s) | Transformation |

| Potassium Permanganate (KMnO₄) | Pyridine-2,4-dicarboxylic acid | Ethyl group to Carboxylic acid |

| Supported Chromium Oxide | 4-Acetylpicolinic acid | Ethyl group to Ketone |

| Biocatalytic System (e.g., P450) | 4-(1-Hydroxyethyl)picolinic acid | Ethyl group to Secondary Alcohol |

Halogenation and Functional Group Interconversion

Halogenation of this compound can occur at two primary locations: the α-carbon of the ethyl group or the pyridine ring itself.

Halogenation of the Alkyl Group: The most relevant reaction for the ethyl group is the Hell-Volhard-Zelinsky (HVZ) reaction, which specifically achieves α-halogenation of carboxylic acids. nrochemistry.comalfa-chemistry.comorganic-chemistry.orgbyjus.comwikipedia.org This reaction involves treating the carboxylic acid with a halogen (typically Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). byjus.comwikipedia.org The reaction proceeds via the formation of an acyl halide intermediate, which then tautomerizes to an enol. This enol is the species that undergoes electrophilic attack by the halogen. organic-chemistry.orgwikipedia.org Applying this to 4-ethylpicolinic acid would result in the formation of 4-(1-haloethyl)picolinic acid.

Halogenation of the Pyridine Ring: Direct electrophilic halogenation of the pyridine ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the protonated nitrogen in the hydrochloride form. nih.govwikipedia.org Such reactions often require harsh conditions, such as high temperatures. youtube.com A more effective strategy involves the initial conversion of the pyridine to its N-oxide. The N-oxide is more susceptible to electrophilic substitution, directing halogenation to the 4-position. scripps.edu However, since the 4-position is already substituted in this case, substitution would likely be directed to other available positions. Another modern approach for selective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents that can be displaced by halides. nih.govnih.gov

Functional Group Interconversion: The carboxylic acid group is a versatile handle for various functional group interconversions.

Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl 4-ethylpicolinate) by reaction with an alcohol under acidic conditions or by using coupling agents. The formation of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides more reactive acylating agents. nih.gov

Amide Formation: Reaction with amines, often facilitated by coupling reagents, yields the corresponding amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol, (4-ethylpyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic pathways.

Elucidation of Reaction Intermediates

In Halogenation (HVZ Reaction): The mechanism of the Hell-Volhard-Zelinsky reaction is well-documented and involves several key intermediates. organic-chemistry.orgwikipedia.org

Acyl Halide Formation: The reaction is initiated by the conversion of the carboxylic acid to an acyl halide (e.g., acyl bromide) by the phosphorus trihalide catalyst. wikipedia.org

Enol Tautomer: The acyl halide exists in equilibrium with its enol tautomer. This enol is the nucleophilic species that reacts with the halogen.

α-Halo Acyl Halide: The reaction of the enol with the halogen (e.g., Br₂) forms the α-halo acyl halide. This intermediate can then be hydrolyzed during workup to yield the final α-halo carboxylic acid. wikipedia.org

In Oxidation Reactions: The oxidation of the ethyl group likely proceeds through radical intermediates, especially under harsh conditions with strong oxidants. The reaction would involve the abstraction of a hydrogen atom from the benzylic-like position (the carbon attached to the pyridine ring), which is the most reactive site, to form a stabilized radical. This radical can then react further with the oxidant.

In Reactions Involving the Pyridine Ring: Many reactions of pyridines proceed through pyridinium salt intermediates, which is the starting form for this compound. In decarboxylation reactions of picolinic acids, studies have suggested that the reaction proceeds through the zwitterionic form of the acid, which then loses carbon dioxide to form a 2-pyridyl carbanion or ylid intermediate. cdnsciencepub.com

Table 2: Key Reaction Intermediates

| Reaction | Key Intermediate(s) | Description |

| Hell-Volhard-Zelinsky | Acyl Halide, Enol | The carboxylic acid is converted to an acyl halide, which tautomerizes to a reactive enol. wikipedia.org |

| Alkyl Group Oxidation | Carbon Radical | A radical is formed at the carbon adjacent to the pyridine ring. |

| Decarboxylation | Zwitterion, 2-Pyridyl Carbanion/Ylid | The zwitterionic form of the acid decarboxylates to form a reactive carbanionic species. cdnsciencepub.com |

Kinetic and Thermodynamic Studies

Kinetic Studies: The kinetics of reactions involving pyridine carboxylic acids, such as esterification or reactions with diazodiphenylmethane (B31153), have been investigated. rsc.orgresearchgate.net For example, the esterification of carboxylic acids is often modeled using pseudo-homogeneous (PH), Eley-Rideal (ER), or Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic models, particularly in heterogeneous catalysis. mdpi.com The LHHW model often provides a good fit, suggesting that the reaction rate is controlled by surface reactions. mdpi.com The rate of reaction is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. mdpi.com For the reaction of pyridine carboxylic acids with diazodiphenylmethane, the rate-determining step is the proton transfer from the acid to the diazodiphenylmethane, forming an ion-pair intermediate. rsc.org

Thermodynamic Studies: Thermodynamic parameters, such as the enthalpy of combustion, have been determined for isomeric pyridine carboxylic acids. nist.gov These values provide fundamental data on the stability of the molecules. For reactions like esterification, the reaction equilibrium constant (K) can be determined, which provides information on the position of the equilibrium and the maximum achievable yield under specific conditions. mdpi.com The esterification of carboxylic acids is typically an exothermic process. mdpi.com

Influence of pH and Solvent Environment on Reaction Outcomes

The reactivity of this compound is profoundly influenced by the pH of the medium and the nature of the solvent.

Influence of pH: As a molecule with both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, 4-ethylpicolinic acid exists in different ionic forms depending on the pH.

Low pH (acidic): The pyridine nitrogen is protonated (as in the hydrochloride salt), and the carboxylic acid is in its neutral form.

Intermediate pH (near isoelectric point): The molecule exists predominantly as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group. cdnsciencepub.com

High pH (basic): Both the pyridine nitrogen and the carboxylic acid are deprotonated, resulting in an anionic species.

The specific ionic form present in solution dramatically affects reactivity. For instance, the decarboxylation of picolinic acids shows a maximum rate at an intermediate pH, suggesting that the zwitterionic species is the most reactive form in this transformation. cdnsciencepub.com The protonation state also affects the molecule's electronic properties; a protonated ring is more electron-deficient and thus less susceptible to electrophilic attack but more prone to nucleophilic attack.

Influence of Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Polarity: For reactions that proceed through charged intermediates or transition states, such as the formation of the ion-pair in the reaction with diazodiphenylmethane, polar solvents can increase the reaction rate by stabilizing these charged species. rsc.org

Protic vs. Aprotic: Protic solvents can engage in hydrogen bonding with the solute, which can either stabilize or destabilize reactants and transition states, thereby affecting the reaction rate. Studies on the reaction of pyridine carboxylic acids with diazodiphenylmethane have shown that reaction rates are generally higher in protic solvents compared to aprotic ones. researchgate.netresearchgate.net

Solvating Ability: The ability of a solvent to solvate the specific ionic species of 4-ethylpicolinic acid will influence its solubility and availability for reaction.

Applications of 4 Ethylpicolinic Acid Hydrochloride in Advanced Organic Synthesis

Role as a Privileged Scaffold in Heterocyclic Chemistry

The pyridine (B92270) ring is a fundamental structural motif found in numerous natural products and synthetic compounds with significant biological activities. nih.gov The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery and development. nih.gov The 4-ethylpicolinic acid core, as a substituted pyridine, benefits from this privileged status.

The presence of the carboxylic acid at the 2-position and the ethyl group at the 4-position provides multiple points for chemical modification, allowing for the creation of diverse libraries of heterocyclic compounds. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and ketones, or it can participate in decarboxylation reactions. nih.gov The pyridine nitrogen can be quaternized or coordinated to metal centers, further expanding the accessible chemical space. The ethyl group can also be functionalized, although it is generally less reactive than the other positions. This versatility makes 4-ethylpicolinic acid hydrochloride an attractive starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Building Block in Complex Molecule Construction

The utility of this compound extends to its role as a key building block in the synthesis of more complex molecular architectures.

While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The picolinic acid framework itself is a known catabolite of the amino acid tryptophan. wikipedia.org Its derivatives have been investigated for a range of biological effects. wikipedia.org For instance, 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride has been utilized as a starting material for the synthesis of analogues of the antibiotic clindamycin, such as Pirlimycin. chemicalbook.comchemicalbook.com

A notable application highlighting the utility of related pyridylacetic acids is the doubly decarboxylative Michael-type addition to chromone-3-carboxylic acids or coumarin-3-carboxylic acids. nih.gov This reaction, catalyzed by a Brønsted base, yields biologically relevant 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. nih.gov This strategy demonstrates the potential of pyridyl acetic acid derivatives to serve as precursors to complex heterocyclic systems.

The incorporation of pyridine-based moieties into larger molecular or polymeric structures is a common strategy for developing functional materials with specific electronic, optical, or coordination properties. While direct applications of this compound in this area are still emerging, its structural features suggest potential uses. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, enabling the formation of supramolecular assemblies and metal-organic frameworks (MOFs). The aromatic nature of the pyridine ring can contribute to the electronic properties of conjugated materials. Further research in this area could lead to the development of new materials for applications in sensing, catalysis, and electronics.

Exploration of Biological and Medicinal Chemistry Applications for 4 Ethylpicolinic Acid Hydrochloride and Its Derivatives

Design and Synthesis of Biologically Active Analogues

The development of biologically active analogues of picolinic acid often involves strategic chemical modifications to enhance their therapeutic potential. Various synthetic methodologies are employed to create diverse libraries of these compounds for biological screening.

Synthetic Strategies:

Gould-Jacob Reaction: This method is utilized for preparing quinoline (B57606) scaffolds with substituents at the carbon-4 position through a series of cascade reactions. For instance, 4-hydroxyquinoline (B1666331) can be synthesized from aniline (B41778) and diethyl ethoxymethylenemalonate. nih.gov

Pfitzinger Reaction: Quinoline-4-carboxylic acids can be prepared in good to excellent yields by refluxing isatin (B1672199) with enaminone in the presence of an aqueous base, followed by acidification. nih.gov

Metal-Free Mediated Reactions: To achieve greener chemical processes, quinoline derivatives can be synthesized using ionic liquids, simple acid or base catalysts, or molecular iodine, often resulting in high yields and shorter reaction times. nih.gov

Modification of Existing Scaffolds: In some instances, new derivatives are created by modifying existing complex molecules. For example, new betulinic acid derivatives with potent anti-HIV activity were synthesized by incorporating a cinnamic acid-related moiety and piperazine (B1678402) into the existing structure. nih.gov

A patent describes the synthesis of new picolinic acid derivatives for use as intermediates in making pyridine (B92270) derivatives, which have potential applications in treating respiratory disorders like cystic fibrosis. google.com The process involves the conversion of a picoline bromine to a primary amine using aqueous ammonia, followed by standard amide bond formation conditions. google.com Another patent details a process to prepare 1,4-dihydropyridine (B1200194) intermediates using a catalytic system of a pyridyl carboxylic acid, such as picolinic acid, in combination with a secondary amine. google.com

The synthesis of four specific picolinic acid derivatives intended for both coordination and bioconjugation has been reported. These derivatives feature a benzyl-protected hydroxy group that can be removed through palladium-catalyzed hydrogenolysis, highlighting a strategy for targeted chemical modifications. nih.gov

Structure-Activity Relationship (SAR) Studies for Target Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying the key chemical features responsible for their therapeutic effects.

In the context of picolinic acid derivatives, SAR studies have provided valuable insights. For instance, in a series of 22 picolinic acids substituted at the 4- and 5-positions and tested for inhibition of dopamine (B1211576) β-monooxygenase (DBM), it was found that a more negatively charged carboxylate moiety, more lipophilic groups at the R4 position, and bulkier substituents at the R5 position increased inhibitory activity. nih.gov This suggests that electronic, hydrophobic, and steric factors all play a significant role in the interaction with the enzyme. nih.gov

Similarly, SAR studies on 1,4-dihydropyridine derivatives revealed that ester groups at the 3- and 5-positions and an aryl group at the 4-position of the 1,4-DHP ring are important for optimal receptor binding activity. nih.gov The position and type of electron-withdrawing groups on the phenyl group at position 4 also influence this activity. nih.gov

For a series of imidazo[1,2-a]pyridine (B132010) derivatives acting as Nek2 inhibitors, SAR analysis was performed to guide the design of more effective compounds for treating gastric cancer. nih.gov In another study on coumarin (B35378) derivatives with antifungal activity, SAR analysis indicated that O-substitution is essential for their activity, with short aliphatic chains and electron-withdrawing groups favoring higher activity. mdpi.com

The following table summarizes key SAR findings for various picolinic acid analogues and related heterocyclic compounds:

| Compound Series | Target | Key SAR Findings | Reference |

| 4- and 5-substituted Picolinic Acids | Dopamine β-monooxygenase (DBM) | Increased inhibition with more negatively charged carboxylate, more lipophilic R4 groups, and bulkier R5 groups. | nih.gov |

| 1,4-Dihydropyridine Derivatives | 1,4-DHP Calcium Channel Antagonist Receptors | Ester groups at C3 and C5, and an aryl group at C4 are optimal. Electron-withdrawing groups on the C4-phenyl ring affect activity. | nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Nek2 | SAR analysis guided the design of potent inhibitors for gastric cancer. | nih.gov |

| Coumarin Derivatives | Antifungal | O-substitution is essential. Short aliphatic chains and electron-withdrawing groups enhance activity. | mdpi.com |

| 4-Quinoline Carboxylic Acid Analogues | Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) | SAR studies led to the discovery of a potent inhibitor with an IC50 of 1 nM. | nih.govelsevierpure.com |

| Betulinic Acid Derivatives | HIV-1 Maturation | Integration of a cinnamic acid-related moiety and piperazine significantly increased anti-HIV activity. | nih.gov |

Role in Drug Discovery and Development

Picolinic acid derivatives have emerged as promising scaffolds in the drug discovery and development pipeline, demonstrating potential as both enzyme inhibitors and pharmacological lead compounds.

Picolinic acid and its analogues have been investigated for their ability to inhibit various enzymes. A notable example is the inhibition of dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to noradrenaline, by substituted picolinic acids. nih.gov Inhibitors of DBM have potential as antihypertensive drugs. nih.gov The inhibitory mechanism is suggested to involve the interaction of the carboxylate group with the copper site (CuB) of the enzyme. nih.gov

Derivatives of dipicolinic acid have been identified as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics. nih.gov One such inhibitor, with an IC50 of 80 nM, was found to be highly selective for metallo-β-lactamases and worked by forming a stable ternary complex with the enzyme and a zinc ion. nih.gov

Furthermore, 4-hydroxyquinoline-3-carboxylic acids, which share structural similarities with picolinic acid, have been shown to inhibit dehydrogenase enzymes, with a particular specificity of lipophilic congeners for mitochondrial malate (B86768) dehydrogenase. nih.gov

In terms of receptor binding, certain 1,4-dihydropyridine derivatives, which can be synthesized using picolinic acid as a catalyst, have shown significant binding to 1,4-DHP calcium channel antagonist receptors, as well as to alpha1 receptors and ATP-sensitive potassium channels. nih.gov

The table below presents examples of enzyme and receptor targets for picolinic acid derivatives and related compounds:

| Compound Class | Target | Biological Effect | Reference |

| Substituted Picolinic Acids | Dopamine β-monooxygenase (DBM) | Inhibition (potential antihypertensive) | nih.gov |

| Dipicolinic Acid Derivatives | New Delhi metallo-β-lactamase-1 (NDM-1) | Inhibition (restores antibiotic susceptibility) | nih.gov |

| 4-Hydroxyquinoline-3-carboxylic Acids | Dehydrogenase Enzymes | Inhibition (potential anticancer) | nih.gov |

| 1,4-Dihydropyridine Derivatives | 1,4-DHP Calcium Channel Antagonist Receptors | Binding (potential cardiovascular effects) | nih.gov |

| 4-Hydroxyquinazoline Derivatives | Poly(ADP-ribose) polymerase (PARP) | Inhibition (potential anticancer) | mdpi.com |

| Thiazolidine-4-carboxamide Derivatives | Tyrosinase | Inhibition (potential for treating hyperpigmentation) | mdpi.com |

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. Natural products and their synthetic analogues are a rich source of lead compounds. nih.gov

Picolinic acid derivatives, due to their diverse biological activities, are considered valuable lead compounds for the development of new drugs. For instance, the potent anti-viral activity of a 4-quinoline carboxylic acid analogue against human dihydroorotate dehydrogenase (DHODH) highlights its potential as a lead for developing new antiviral therapies. nih.govelsevierpure.com

Pyridoacridines, which are structurally related to picolinic acid derivatives, are another class of compounds considered as promising lead structures due to their diverse pharmacological activities, including cytotoxic and anti-HIV effects. nih.gov The discovery of new potent derivatives of betulinic acid through the incorporation of other chemical moieties demonstrates a successful strategy in lead optimization. nih.gov

The process of identifying and optimizing lead compounds often involves high-throughput screening of compound libraries, followed by detailed SAR studies to improve potency, selectivity, and pharmacokinetic properties. The structural versatility of the picolinic acid scaffold makes it an attractive starting point for such endeavors.

Advanced Formulations and Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. This is where advanced drug delivery systems play a critical role, especially for compounds with poor solubility and bioavailability. nih.gov

Many new chemical entities, including derivatives of picolinic acid, suffer from poor aqueous solubility, which can limit their oral bioavailability. nih.gov Several formulation strategies are being explored to overcome this challenge:

Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with improved physicochemical properties. A study showed that a co-crystal of pterostilbene (B91288) and picolinic acid (1:1) significantly increased the solubility and oral bioavailability of pterostilbene. clinicaltrials.gov

Amorphous Solid Dispersions (ASDs): In this approach, the drug is dispersed in a polymeric carrier in an amorphous state. ASDs of a poorly soluble VR1 antagonist incorporated into polymeric microparticles of hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) showed improved physical stability and a 163% increase in AUC (Area Under the Curve) in monkeys compared to a suspension. nih.gov

Lipid-Based Formulations: These include emulsions, micelles, and self-emulsifying drug delivery systems that can solubilize lipophilic drugs at high concentrations. mdpi.com

Nanosizing Techniques: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution. This includes the use of nanocarriers like dendrimers and carbon nanotubes. nih.gov Poly (lactic-co-glycolic acid) (PLGA) and poly (ε-caprolactone) (PCL) nanospheres have been used to encapsulate drugs, leading to enhanced bioavailability. mdpi.com

Complexation with Polymers: Cyclodextrins and their polymer conjugates are used to encapsulate drugs, thereby improving their solubility and stability. mdpi.com

These advanced formulation strategies hold the key to unlocking the full therapeutic potential of picolinic acid derivatives and other promising drug candidates by ensuring their effective delivery to the site of action.

Polymer-Based Drug Delivery Platforms Utilizing Picolinic Acid Motifs

The integration of picolinic acid and its derivatives, such as 4-Ethylpicolinic acid hydrochloride, into polymer-based drug delivery systems represents a sophisticated strategy to enhance therapeutic efficacy and specificity. The unique chemical properties of the picolinic acid moiety, particularly its capacity as a bidentate chelating agent, offer a versatile scaffold for the design of advanced drug delivery platforms. These platforms can be engineered to respond to specific biological cues, thereby enabling controlled and targeted drug release.

Picolinic acid, a derivative of pyridine with a carboxylic acid at the 2-position, and its analogs can be incorporated into polymeric structures to create systems that are sensitive to environmental stimuli like pH. capes.gov.brmdpi.comnih.govrsc.org This is particularly relevant in the context of tumor microenvironments, which are often characterized by a lower pH compared to healthy tissues. nih.govnih.gov Polymers functionalized with picolinic acid derivatives can be designed to be stable at physiological pH (around 7.4) and to undergo conformational changes or degradation in acidic conditions, leading to the release of an encapsulated or conjugated drug. nih.gov

The chelation properties of the picolinic acid motif are of significant interest in the development of coordination polymers for therapeutic applications. nih.govrsc.orgmdpi.comdntb.gov.ua In these systems, a metal ion can coordinate with the picolinic acid-functionalized polymer and a drug, forming a stable complex. The release of the drug can then be triggered by a change in the coordination environment, such as a shift in pH or the presence of competitive ligands in the target tissue. This approach allows for a high drug loading capacity and can provide sustained, zero-order release kinetics, which is highly desirable for many therapeutic regimens. nih.govrsc.org

One innovative approach involves the use of picolinic acid derivatives to create tumor-targeting drug delivery systems. For instance, research has shown that 5-boronopicolinic acid can be used to functionalize nanoparticles. nih.gov These functionalized nanoparticles can specifically target tumor cells that overexpress sialic acids on their surface, leading to enhanced cellular uptake and improved anti-tumor effects. nih.gov While this study used a specific derivative, the underlying principle of using the picolinic acid scaffold for targeted delivery can be extrapolated to other derivatives like 4-Ethylpicolinic acid.

The synthesis of polymers containing picolinic acid motifs can be achieved through various polymerization techniques where a monomer containing the picolinic acid derivative is copolymerized with other monomers. This allows for the fine-tuning of the polymer's physicochemical properties, such as its hydrophilicity, biodegradability, and stimuli-responsiveness. The general synthesis of picolinic acid derivatives is well-established, providing a basis for the creation of a wide range of functional monomers. nih.govwikipedia.orgchemicalbook.com

Below is a table summarizing the types of polymer-based drug delivery systems that can incorporate picolinic acid motifs and their potential mechanisms of action.

| Polymer System Type | Picolinic Acid Motif Role | Release Mechanism | Potential Advantage |

| pH-Responsive Polymers | Provides pH-sensitive groups | Polymer swells or degrades in acidic pH, releasing the drug. nih.govnih.gov | Targeted release in acidic tumor microenvironments or endosomes. nih.govnih.gov |

| Coordination Polymers | Acts as a chelating ligand for metal ions, linking the polymer and drug. nih.govmdpi.com | Disruption of metal-ligand bond by pH change or competitive ligands. nih.gov | High drug loading and controlled, sustained release. nih.govrsc.org |

| Targeted Nanoparticles | Serves as a targeting ligand to specific cell surface receptors. nih.gov | Enhanced endocytosis by target cells. nih.gov | Increased drug concentration at the site of action and reduced systemic toxicity. |

The following table outlines research findings on drug delivery systems utilizing picolinic acid derivatives, which can serve as a model for the potential application of this compound.

| Picolinic Acid Derivative | Polymer System | Key Finding | Reference |

| 5-Boronopicolinic acid | Poly(lactide-co-glycolide)-g-polyethylenimine nanoparticles | Surface functionalization with the picolinic acid derivative led to enhanced targeting and uptake by tumor cells overexpressing sialic acids. nih.gov | nih.gov |

| General Picolinic Acid | Therapeutic Coordination Polymers (TCPs) with metal ions (e.g., Zn²⁺, Cu²⁺) | Picolinic acid analogs can act as ligands in TCPs, allowing for tunable, zero-order drug release kinetics. nih.govrsc.org | nih.govrsc.org |

Advanced Characterization and Computational Studies of 4 Ethylpicolinic Acid Hydrochloride

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are pivotal in elucidating the molecular structure of 4-Ethylpicolinic acid hydrochloride, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The presence of the electron-withdrawing carboxylic acid group and the protonated nitrogen atom in the hydrochloride form will cause the aromatic protons to be deshielded, shifting their signals downfield. The protons on the carbon adjacent to the pyridine ring (H-3, H-5, and H-6) would likely appear in the range of 7.5-9.0 ppm. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with the methylene protons being deshielded by the adjacent aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons of the pyridine ring would appear between 120 and 150 ppm. The carbons of the ethyl group would be found in the upfield region of the spectrum. The methylene carbon, being attached to the aromatic ring, would be more deshielded than the terminal methyl carbon.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 13.0 - 14.0 (broad s) | 168.0 - 172.0 |

| Pyridine H-3 | 8.0 - 8.2 (d) | 125.0 - 128.0 |

| Pyridine H-5 | 7.8 - 8.0 (d) | 140.0 - 143.0 |

| Pyridine H-6 | 8.7 - 8.9 (s) | 148.0 - 151.0 |

| Ethyl -CH₂- | 2.8 - 3.0 (q) | 25.0 - 30.0 |

| Ethyl -CH₃ | 1.2 - 1.4 (t) | 13.0 - 16.0 |

| Pyridine C-2 | - | 150.0 - 153.0 |

| Pyridine C-4 | - | 155.0 - 158.0 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, with a molecular formula of C₈H₁₀ClNO₂, the expected molecular weight is approximately 187.62 g/mol . chemicalbook.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation patterns are expected to involve the loss of the chlorine atom, the carboxyl group (as CO₂), and cleavage of the ethyl group. Common fragmentation pathways for picolinic acid derivatives include the loss of the carboxylic acid group and fragmentation of the pyridine ring.

Expected Fragmentation Pattern for 4-Ethylpicolinic Acid

| Fragment | m/z | Description |

| [M-HCl]⁺ | 151 | Loss of hydrogen chloride |

| [M-HCl-COOH]⁺ | 106 | Loss of HCl and carboxylic acid group |

| [M-HCl-C₂H₅]⁺ | 122 | Loss of HCl and ethyl group |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, likely hydrogen-bonded. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. The protonated pyridine ring would show characteristic N-H stretching and bending vibrations. C-H stretching vibrations of the ethyl group and the aromatic ring would be observed in the 2800-3100 cm⁻¹ region. The IR spectrum of picolinic acid hydrochloride shows characteristic peaks that can be used as a reference. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. For this compound, characteristic bands for the pyridine ring would be expected in the 1000-1600 cm⁻¹ region. The C-C stretching of the ethyl group and other skeletal vibrations would also be visible. Studies on picolinic acid at different pH values have shown distinct Raman bands that can help in the characterization. researchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| C-H (Aromatic) | 3000-3100 | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 |

| C=O (Carboxylic Acid) | 1700-1730 | 1700-1730 |

| C=C, C=N (Aromatic Ring) | 1400-1600 | 1400-1600 |

| N-H (Protonated Pyridine) | 2300-2700 | - |

Crystallographic Studies and Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, insights can be gained from crystallographic studies of related picolinic acid derivatives. nih.goviucr.orgnih.gov The crystal packing of such compounds is governed by a network of hydrogen bonds and other non-covalent interactions.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful means to investigate the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, electronic properties, and spectroscopic data. DFT calculations can be employed to optimize the geometry of this compound and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The calculated electronic structure would reveal the distribution of electron density within the molecule. The presence of the electron-donating ethyl group at the 4-position is expected to increase the electron density on the pyridine ring compared to unsubstituted picolinic acid. Conversely, the electron-withdrawing carboxylic acid group and the protonated nitrogen will have a significant impact on the electronic distribution. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. DFT calculations on related picoline-containing compounds have demonstrated the utility of this approach in understanding their properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility in different environments. oup.com

For this compound, MD simulations can elucidate the accessible conformations by modeling the molecule in a simulated aqueous environment. The primary goal is to explore the rotational freedom around its single bonds, particularly the bond connecting the ethyl group to the pyridine ring and the bond of the carboxylic acid group. These simulations can reveal the most stable, low-energy conformations and the transitional states between them. mdpi.com The conformational space of small molecules can be extensive, and MD simulations help in mapping these possibilities. nih.govoup.com

The process involves placing the molecule in a simulation box filled with water molecules, neutralizing the system with ions (in this case, chloride ions would be explicitly present), and then allowing the system to evolve over a set period, often on the nanosecond to microsecond timescale. Analysis of the resulting trajectory can identify the most populated conformational states.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Dominant Conformation (°C) | Population (%) | Energy (kcal/mol) |

| C(3)-C(4)-C(7)-C(8) | 180 (anti-periplanar) | 65 | -2.5 |

| C(3)-C(4)-C(7)-C(8) | +60 (gauche) | 17 | -1.2 |

| C(3)-C(4)-C(7)-C(8) | -60 (gauche) | 17 | -1.2 |

| N(1)-C(2)-C(9)-O(1) | 0 (syn-planar) | 85 | -5.1 |

| N(1)-C(2)-C(9)-O(1) | 180 (anti-planar) | 15 | -3.8 |

This table represents a hypothetical output for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.comrutgers.edu By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. numberanalytics.comitmedicalteam.pl

To build a QSAR model for derivatives of 4-Ethylpicolinic acid, a dataset of related compounds with measured biological activity (e.g., enzyme inhibition constants) would be required. researchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area.

Electronic descriptors: Related to the electron distribution, like dipole moment and partial charges.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed activity. cambridge.org Such a model for this compound could predict its potential efficacy against a specific biological target.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model

| Descriptor | Value for this compound | Contribution to Activity |

| Molecular Weight | 187.63 g/mol | Neutral |

| LogP | 1.8 | Positive |

| Polar Surface Area | 49.3 Ų | Negative |

| Number of H-bond Donors | 2 | Positive |

| Number of H-bond Acceptors | 2 | Positive |

This table is illustrative and shows the type of data used in QSAR studies.

Reaction Mechanism Prediction and Energy Landscape Mapping

Understanding the potential chemical reactions a molecule can undergo is crucial for synthesis and stability analysis. Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), can be used to predict reaction mechanisms and map the associated energy landscape. numberanalytics.comrsc.org

For this compound, this could involve studying potential synthetic routes or degradation pathways. The process begins by proposing a plausible reaction pathway, including reactants, intermediates, transition states, and products. The geometric structure of each of these species is then optimized computationally to find the lowest energy arrangement of atoms. numberanalytics.com

The energy landscape , or potential energy surface, is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. numberanalytics.comnih.gov By calculating the energies of the stable molecules (reactants, intermediates, products) and the transition states that connect them, a reaction profile can be constructed. This profile shows the energy barriers (activation energies) that must be overcome for the reaction to proceed, providing insights into reaction rates and feasibility. numberanalytics.com Advanced algorithms can even be used to automatically search for reaction pathways without prior hypotheses. rsc.org

Table 3: Hypothetical Energy Profile for a Decarboxylation Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (4-Ethylpicolinic acid) | 0.0 | Starting material |

| Transition State 1 | +35.2 | Highest energy point for C-C bond breaking |

| Intermediate | -5.4 | Zwitterionic intermediate |

| Transition State 2 | +15.8 | Proton transfer |

| Product (4-Ethylpyridine) + CO₂ | -10.1 | Final products |

This table represents a hypothetical energy profile for an illustrative reaction.

Future Directions and Interdisciplinary Research Outlook

Emerging Synthetic Paradigms

Another emerging paradigm is the use of novel catalytic systems. For instance, a phosphine (B1218219) ligand-free nano-palladium(0) complex utilizing picolinic acid has been synthesized under mild and environmentally friendly conditions. researchgate.net Such heterogeneous catalysts offer the advantages of easy separation and recyclability, making the synthetic process more economical and sustainable. Furthermore, the synthesis of various pyridine (B92270) derivatives often employs 4-ethylpicolinic acid hydrochloride as a key starting material or intermediate, underscoring its importance in accessing a broader chemical space.

Integration with Materials Science and Nanotechnology

The unique structural and electronic properties of 4-ethylpicolinic acid and its congeners make them attractive building blocks for advanced materials and nanotechnology applications. In the realm of materials science, there is a growing interest in the development of novel polymers and coordination complexes with tailored functionalities. Picolinic acid derivatives are being investigated as ligands for the creation of metal-organic frameworks (MOFs). rsc.orgscispace.com These crystalline porous materials have shown significant promise in applications such as gas storage and separation, catalysis, and chemical sensing. mdpi.com The specific substituents on the pyridine ring, such as the ethyl group in 4-ethylpicolinic acid, can influence the pore size, stability, and selective absorption properties of the resulting MOF.

In nanotechnology, picolinic acid derivatives are being utilized to functionalize nanoparticles, creating hybrid materials with enhanced catalytic activity and stability. For example, a nano-palladium(0) complex has been synthesized with a picolinic acid ligand, demonstrating the potential for creating novel nanocatalysts. researchgate.net The ability of picolinic acids to chelate metal ions is also being explored in the development of photoresistant components for microlithography. While not directly involving 4-ethylpicolinic acid, the broader class of bile acid derivatives, which also possess amphiphilic properties, are being actively studied for their role in nanotechnology, suggesting a potential avenue for future investigation with picolinic acid derivatives. google.com

| Application Area | Role of Picolinic Acid Derivative | Potential Advancement |

| Metal-Organic Frameworks (MOFs) | Ligand for framework construction | Tailored gas storage, separation, and catalysis |

| Nanocatalysis | Stabilizing ligand for nanoparticles | Enhanced catalytic efficiency and recyclability |

| Polymer Science | Monomer or functional additive | Polymers with enhanced thermal and mechanical properties |

| Microlithography | Photoresistant component | Development of advanced patterning materials |

Advancements in Pharmaceutical and Agrochemical Applications

The biological activity of picolinic acid derivatives has long been recognized, and ongoing research continues to uncover new therapeutic and agrochemical potentials. A significant application of this compound is its use as a starting material in the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine. This underscores the compound's established role in the pharmaceutical industry.

Beyond its use in antibiotic synthesis, derivatives of picolinic acid are being actively investigated for a range of other pharmacological activities. Studies have shown that certain picolinic acid derivatives exhibit considerable antitumor and anti-angiogenic effects. pensoft.net For instance, novel derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, with some compounds inducing apoptosis through mechanisms such as endoplasmic reticulum stress. pensoft.net Furthermore, the anti-inflammatory properties of picolinic acid are also a subject of interest, with research indicating its ability to activate macrophage pro-inflammatory functions. pensoft.net

In the agrochemical sector, picolinic acid derivatives have demonstrated potential as both fungicides and herbicides. Certain 4-substituted picolinamide (B142947) derivatives have been found to be effective against phytopathogenic fungi, offering a different biochemical site of action compared to existing strobilurin fungicides. scispace.com Additionally, substituted picolinic acids have been the subject of patent applications for their use as herbicides and plant growth regulators. researchgate.net

| Sector | Application | Research Finding |

| Pharmaceutical | Antibiotic Synthesis | Starting material for the veterinary antibiotic Pirlimycin. |

| Anticancer | Novel derivatives induce apoptosis in cancer cells. pensoft.net | |

| Anti-inflammatory | Picolinic acid can activate macrophage pro-inflammatory functions. pensoft.net | |

| Agrochemical | Fungicide | 4-substituted picolinamide derivatives show activity against crop fungi. scispace.com |

| Herbicide | Substituted picolinic acids are being developed for weed control. researchgate.net |

Computational-Experimental Synergy in Discovery and Design

The integration of computational chemistry with experimental research has become a powerful strategy in the study of this compound and its derivatives. Density Functional Theory (DFT) has emerged as a particularly valuable tool for investigating the molecular properties, reactivity, and potential applications of these compounds.

Computational studies on picolinic acid derivatives have been used to predict their optimized molecular geometries, vibrational frequencies, and NMR spectra, with the calculated data showing good agreement with experimental results. chemimpex.com These theoretical models provide a deeper understanding of the electronic structure and charge distribution within the molecules, which is crucial for predicting their chemical behavior. For example, Molecular Electrostatic Potential (MEP) surface analysis can identify the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. chemimpex.com

This computational-experimental synergy is also being leveraged in drug discovery and development. Molecular docking studies are employed to predict the binding affinity of picolinic acid derivatives to biological targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain in cancer cells. pensoft.net These in silico predictions can help to prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. Furthermore, computational approaches are used to estimate key pharmacokinetic properties like solubility and permeability, which are critical for the development of orally bioavailable drugs. biosynth.com

The table below summarizes the synergy between computational and experimental approaches in the study of picolinic acid derivatives.

| Research Area | Computational Method | Experimental Validation | Outcome |

| Structural Analysis | DFT Geometry Optimization | X-ray Crystallography, NMR Spectroscopy | Accurate molecular structures and conformational analysis. chemimpex.com |